molecular formula C11H21NO B11907346 3-Butyl-1-methylazepan-2-one CAS No. 62353-49-5

3-Butyl-1-methylazepan-2-one

Cat. No.: B11907346
CAS No.: 62353-49-5
M. Wt: 183.29 g/mol
InChI Key: MTHMSSCZXBUNAF-UHFFFAOYSA-N
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Description

3-Butyl-1-methylazepan-2-one: is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Expansion Method: One common method for synthesizing 3-Butyl-1-methylazepan-2-one involves the ring expansion of a suitable precursor. For example, a cyclohexanone derivative can be reacted with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2).

    Hydroxyalkyl Azide Mediated Ring-Expansion: Another method involves the use of hydroxyalkyl azides to mediate the ring-expansion reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Butyl-1-methylazepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azepane ring are replaced with other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Corresponding amines

    Substitution: Substituted azepane derivatives

Scientific Research Applications

Chemistry: 3-Butyl-1-methylazepan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its effects on specific biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may include the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Butyl-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological and chemical activities.

Comparison with Similar Compounds

    1-Methylazepan-2-one: A structurally related compound with similar chemical properties.

    3-Methylazepan-2-one: Another azepane derivative with comparable reactivity.

    5-Butylazepan-2-one: A compound with a similar azepane ring structure but different substituents.

Uniqueness: 3-Butyl-1-methylazepan-2-one is unique due to its specific substitution pattern on the azepane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Butyl-1-methylazepan-2-one is a cyclic compound belonging to the azepanone class, characterized by a seven-membered ring containing a nitrogen atom. Its unique structure, featuring both a butyl and a methyl group, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NC_{11}H_{19}N. The compound's structure can be described as follows:

  • Cyclic Structure : A seven-membered ring (azepane) with a nitrogen atom.
  • Substituents : A butyl group and a methyl group attached to the azepanone structure.

This substitution pattern may influence its biological activity compared to other azepanones.

Biological Activity Overview

While research on this compound is still in its early stages, preliminary studies suggest potential applications in medicinal chemistry and organic synthesis. The compound is notable for its potential interactions with various biological targets.

Potential Biological Activities

  • Antimicrobial Properties : Initial assessments indicate that compounds within the azepanone class may possess antimicrobial activities, potentially making this compound a candidate for further investigation in this area.
  • Neuroactivity : Given the structural similarities to known psychoactive substances, there is potential for neuroactive properties that could be explored in pharmacological studies.
  • Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) of this compound is crucial for determining its therapeutic potential.

Case Studies and Experimental Data

A detailed review of available literature reveals limited but promising findings regarding this compound:

Study ReferenceFindings
The compound shows potential for various applications in medicinal chemistry. Further studies are required to elucidate specific biological activities.
Structural analogs have shown varying degrees of biological activity; thus, it is hypothesized that this compound may exhibit similar properties.

Interaction Studies

Interaction studies involving this compound are essential for understanding its pharmacological profile. These studies may focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Toxicology : Evaluating safety profiles through in vitro and in vivo studies.

Future Directions in Research

Given the preliminary findings, future research should focus on:

  • In Vitro Studies : Conducting laboratory tests to evaluate the antimicrobial and neuroactive properties of this compound.
  • In Vivo Studies : Animal models can help assess the safety, efficacy, and pharmacokinetics of this compound.
  • Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its effects on biological systems.

Properties

CAS No.

62353-49-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-butyl-1-methylazepan-2-one

InChI

InChI=1S/C11H21NO/c1-3-4-7-10-8-5-6-9-12(2)11(10)13/h10H,3-9H2,1-2H3

InChI Key

MTHMSSCZXBUNAF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCN(C1=O)C

Origin of Product

United States

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